

Application Notes and Protocols: Isothiochroman Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: *3,4-dihydro-1H-isothiochromen-4-amine hydrochloride*

Cat. No.: B050073

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Introduction

The isothiochroman scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have led to the development of a diverse range of biologically active molecules. This document provides detailed application notes on the various therapeutic applications of isothiochroman derivatives, complete with quantitative structure-activity relationship (SAR) data, comprehensive experimental protocols for synthesis and biological evaluation, and visual representations of relevant signaling pathways and workflows.

Therapeutic Applications of Isothiochroman Scaffolds

Isothiochroman-based compounds have demonstrated significant potential in a variety of therapeutic areas, including neurodegenerative diseases, infectious diseases, cancer, and inflammation. The following sections detail these applications.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

Isothiochromanone derivatives bearing an N-benzyl pyridinium moiety have been identified as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

Quantitative Structure-Activity Relationship (SAR) Data for AChE Inhibitors

The inhibitory potency of these isothiochromanone derivatives is significantly influenced by the substitution pattern on the N-benzyl ring.

Compound ID	R (Substitution on N-benzyl)	AChE IC ₅₀ (nM)
1a	4-fluoro	2.7
1b	4-chloro	3.1
1c	4-bromo	3.5
1d	4-methyl	4.2
1e	4-methoxy	5.6
1f	3-fluoro	8.9
1g	3-chloro	9.5
1h	3-bromo	10.2

Table 1: SAR data for isothiochromanone-based AChE inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the formation of the yellow-colored product 5-thio-2-nitrobenzoate (TNB).

Materials:

- Human recombinant acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCl), the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's Reagent
- 0.1 M Sodium Phosphate Buffer, pH 8.0
- Test compounds (isothiochroman derivatives)
- 96-well microplate
- Microplate reader

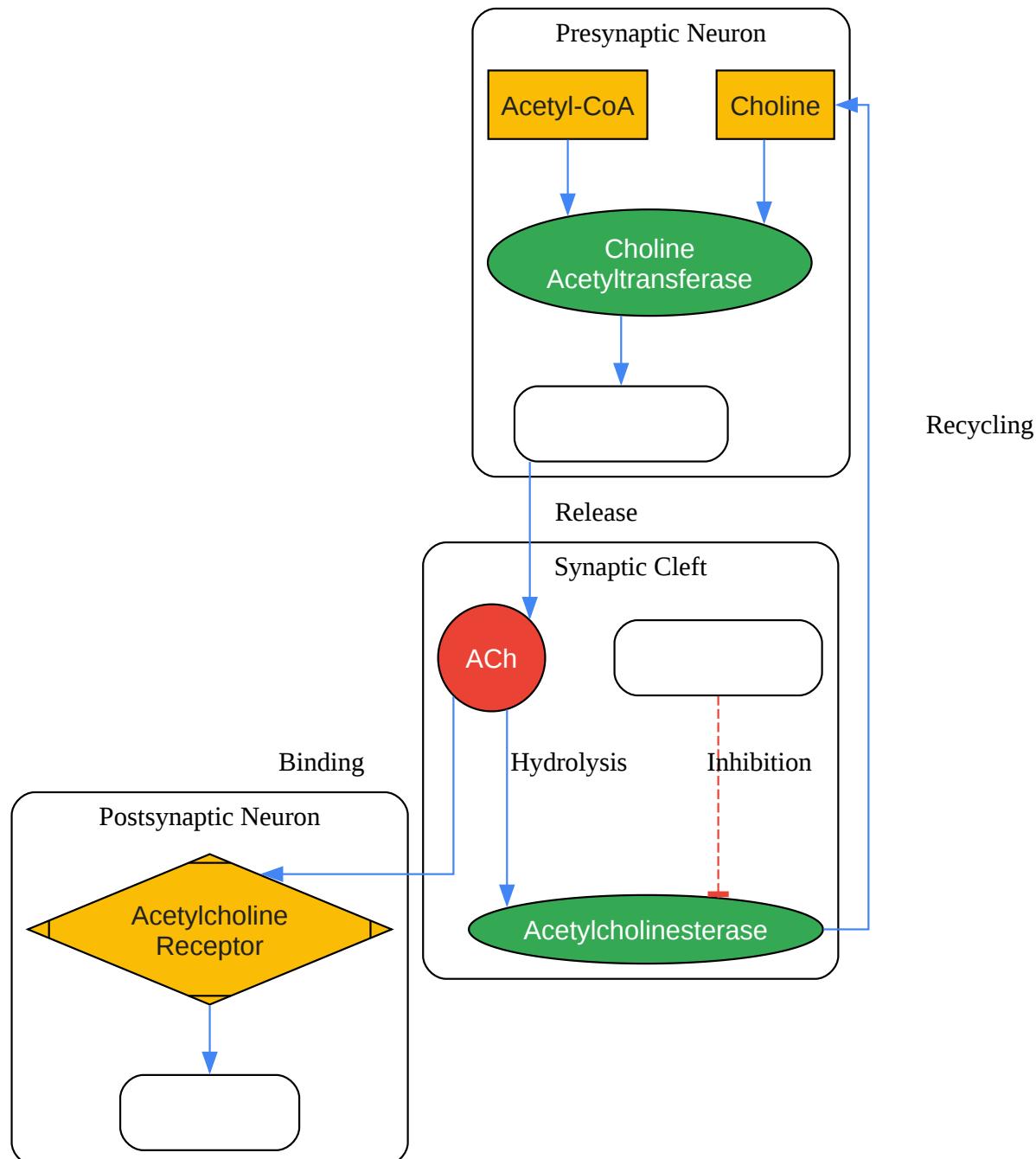
Procedure:

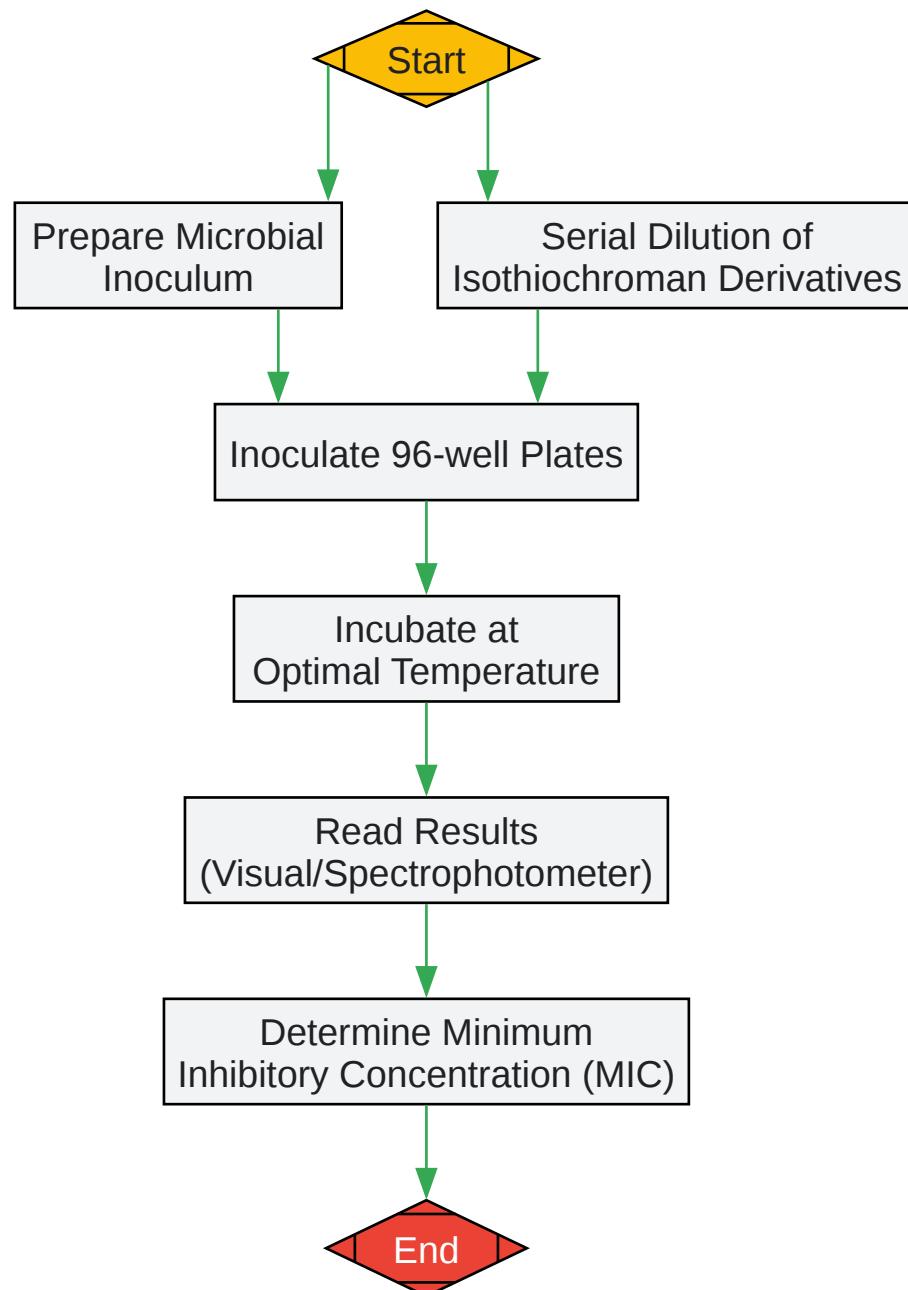
- Reagent Preparation:
 - Prepare a stock solution of AChE in the assay buffer. A typical final concentration in the well is 0.1-0.25 U/mL.
 - Prepare a 10 mM stock solution of DTNB in the assay buffer.
 - Prepare a 14-15 mM stock solution of ATCl in deionized water (prepare fresh).
 - Dissolve test compounds in DMSO to create stock solutions and then dilute with assay buffer to desired concentrations. The final DMSO concentration should be below 1%.
- Assay Protocol:
 - In a 96-well plate, add 160 μ L of 0.1 M sodium phosphate buffer (pH 8.0) to each well.
 - Add 10 μ L of the test compound solution at various concentrations. For the control (100% activity), add 10 μ L of assay buffer with DMSO.
 - Add 20 μ L of AChE solution to all wells except the blank.

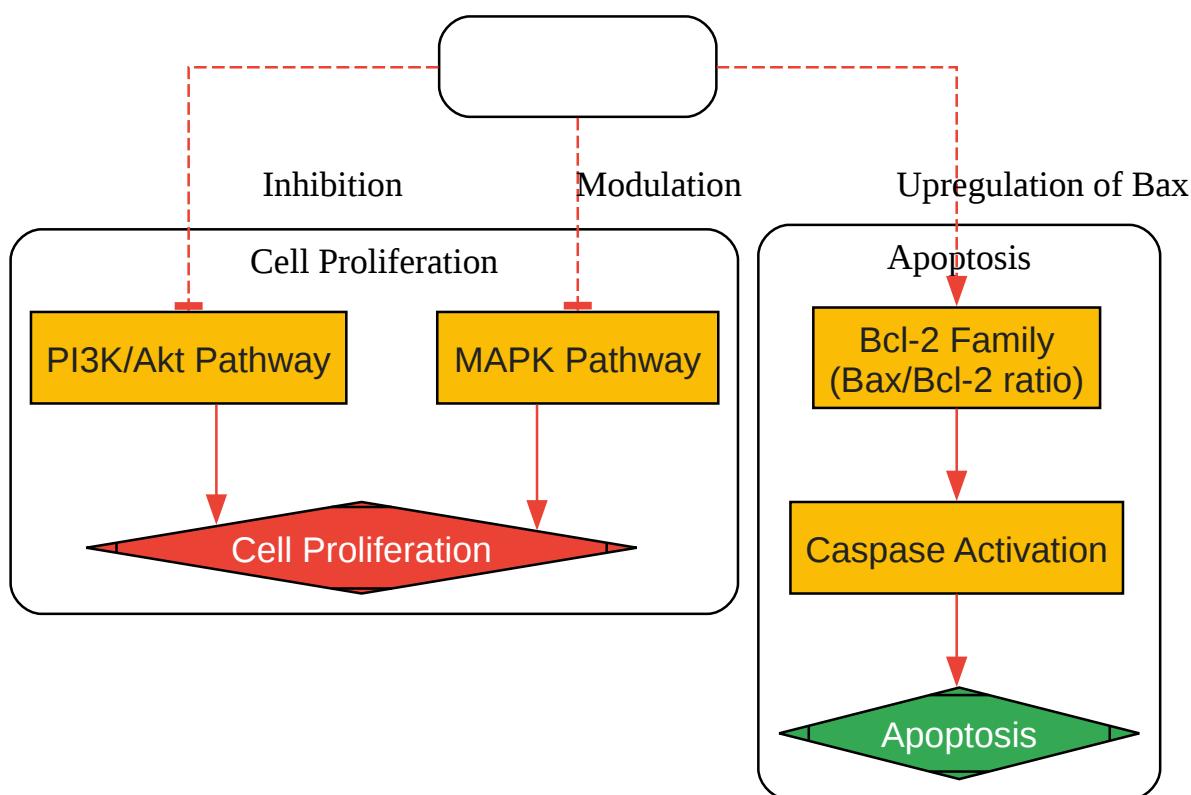
- Add 10 µL of DTNB solution to all wells.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 µL of ATCI solution to all wells.
- Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

- Data Analysis:
 - Calculate the rate of reaction (V) for each well (Δ Absorbance/ Δ time).
 - Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = $[(V_{control} - V_{sample}) / V_{control}] * 100$
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: Cholinergic Neurotransmission







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